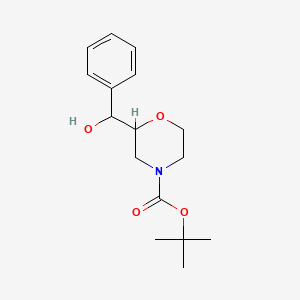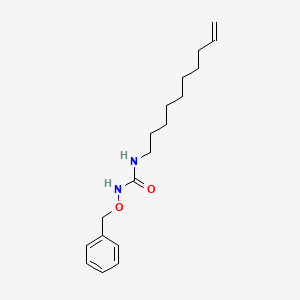
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an acetamido group and a sulfamoyl group attached to a benzo[b]thiophene core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide typically involves the introduction of the acetamido and sulfamoyl groups onto the benzo[b]thiophene core. One common method involves the acylation of 2-aminobenzo[b]thiophene with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting compound with chlorosulfonic acid to introduce the sulfamoyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The acetamido and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide involves its interaction with specific molecular targets in biological systems. The acetamido and sulfamoyl groups play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide can be compared with other benzo[b]thiophene derivatives, such as:
2-Aminobenzo[b]thiophene: Lacks the acetamido and sulfamoyl groups, resulting in different chemical and biological properties.
6-Acetamido-2-chlorobenzo[b]thiophene: Contains a chlorine atom instead of the sulfamoyl group, leading to different reactivity and applications.
6-Acetamido-2-hydroxybenzo[b]thiophene: Contains a hydroxyl group instead of the sulfamoyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H10N2O3S2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-8-3-2-7-4-10(17(11,14)15)16-9(7)5-8/h2-5H,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
LQFZXWQIQHYQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
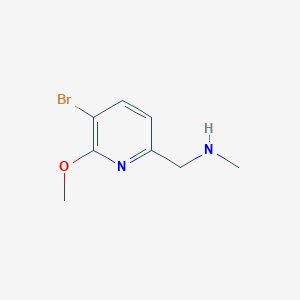


![2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8618378.png)

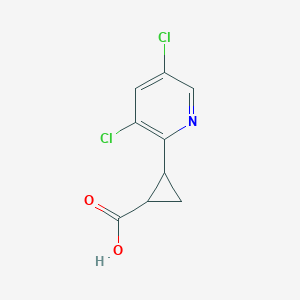

![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-(phenylamino)-](/img/structure/B8618410.png)
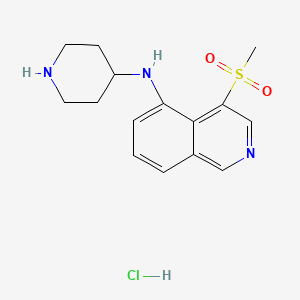
![3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8618414.png)

